molecular formula C15H23NO2S B239182 N-cycloheptyl-2,4-dimethylbenzenesulfonamide

N-cycloheptyl-2,4-dimethylbenzenesulfonamide

Número de catálogo B239182
Peso molecular: 281.4 g/mol
Clave InChI: SMEKZPKYYCEURO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cycloheptyl-2,4-dimethylbenzenesulfonamide, also known as TAK-733, is a potent and selective inhibitor of MEK1/2, which are enzymes that play a crucial role in the MAPK/ERK signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. TAK-733 has shown promising results in preclinical studies as an anti-cancer agent, and it is currently being evaluated in clinical trials.

Mecanismo De Acción

N-cycloheptyl-2,4-dimethylbenzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of MEK1/2, which are upstream kinases in the MAPK/ERK pathway. This pathway is frequently dysregulated in cancer cells, leading to increased cell proliferation and survival. By inhibiting MEK1/2, N-cycloheptyl-2,4-dimethylbenzenesulfonamide blocks the activation of downstream effectors, such as ERK1/2, and thereby inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects
N-cycloheptyl-2,4-dimethylbenzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-cycloheptyl-2,4-dimethylbenzenesulfonamide has been well-tolerated and has shown minimal toxicity. However, further studies are needed to fully characterize the safety and toxicity profile of N-cycloheptyl-2,4-dimethylbenzenesulfonamide in humans.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-cycloheptyl-2,4-dimethylbenzenesulfonamide is its specificity for MEK1/2, which reduces the risk of off-target effects. In addition, N-cycloheptyl-2,4-dimethylbenzenesulfonamide has shown promising results in preclinical studies as a single agent and in combination with other anti-cancer agents. However, one limitation of N-cycloheptyl-2,4-dimethylbenzenesulfonamide is its limited solubility, which may affect its efficacy in certain cancer types.

Direcciones Futuras

There are several potential future directions for the development of N-cycloheptyl-2,4-dimethylbenzenesulfonamide as an anti-cancer agent. One direction is the identification of biomarkers that can predict response to N-cycloheptyl-2,4-dimethylbenzenesulfonamide and guide patient selection. Another direction is the development of novel formulations or prodrugs to improve the solubility and bioavailability of N-cycloheptyl-2,4-dimethylbenzenesulfonamide. Finally, further clinical trials are needed to evaluate the safety and efficacy of N-cycloheptyl-2,4-dimethylbenzenesulfonamide in humans and to identify optimal dosing regimens and treatment combinations.

Métodos De Síntesis

The synthesis of N-cycloheptyl-2,4-dimethylbenzenesulfonamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2,4-dimethylbenzenesulfonyl chloride, which is then reacted with cycloheptylamine to obtain N-cycloheptyl-2,4-dimethylbenzenesulfonamide. The final step involves the introduction of a fluorine atom at the para position of the phenyl ring to improve the pharmacokinetic properties of the compound.

Aplicaciones Científicas De Investigación

N-cycloheptyl-2,4-dimethylbenzenesulfonamide has been extensively studied in preclinical models of various types of cancer, including melanoma, non-small cell lung cancer, and pancreatic cancer. In these studies, N-cycloheptyl-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress the activity of the MAPK/ERK pathway. In addition, N-cycloheptyl-2,4-dimethylbenzenesulfonamide has been shown to enhance the activity of other anti-cancer agents, such as chemotherapy and immunotherapy.

Propiedades

Nombre del producto

N-cycloheptyl-2,4-dimethylbenzenesulfonamide

Fórmula molecular

C15H23NO2S

Peso molecular

281.4 g/mol

Nombre IUPAC

N-cycloheptyl-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H23NO2S/c1-12-9-10-15(13(2)11-12)19(17,18)16-14-7-5-3-4-6-8-14/h9-11,14,16H,3-8H2,1-2H3

Clave InChI

SMEKZPKYYCEURO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)C

SMILES canónico

CC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.